molecular formula C10H14N4 B11734270 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11734270
M. Wt: 190.25 g/mol
InChI Key: XSIIDVIERJLTLM-UHFFFAOYSA-N
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Description

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and an amine at position 4. The amine is further functionalized with a (1-methylpyrrol-2-yl)methyl group. Its synthesis typically involves nucleophilic substitution or reductive amination, as seen in related pyrazole derivatives .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H14N4/c1-13-5-3-4-10(13)7-11-9-6-12-14(2)8-9/h3-6,8,11H,7H2,1-2H3

InChI Key

XSIIDVIERJLTLM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrrole with appropriate reagents to introduce the pyrazole moiety. One common method involves the use of iodomethane to methylate pyrrole, followed by the reaction with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to form carbonyl derivatives. Typical reagents include potassium permanganate (KMnO₄) under acidic or neutral conditions. This reaction targets the pyrrole moiety, potentially converting it to a pyrrolidone structure.

Reduction

Reduction using agents like lithium aluminum hydride (LiAlH₄) can modify functional groups, such as reducing imine or amide bonds. This reaction may alter the compound’s solubility and stability.

Substitution Reactions

The methanamine group and pyrazole nitrogen are susceptible to nucleophilic substitution. For example:

  • Alkylation : Reaction with alkyl halides to introduce new substituents.

  • Acetylation : Modification of the amine group using acetylating agents (e.g., acetyl chloride).

Coupling Reactions

Analogous compounds (e.g., 1-Methyl-1H-pyrazol-4-amine) undergo coupling reactions using carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to form amides or ureas .

Reaction Conditions and Yields

Reaction parameters significantly influence outcomes:

  • Temperature : Ranges from 0°C to reflux conditions (e.g., 80°C for coupling reactions) .

  • Solvents : Ethanol, THF, or DMSO are commonly used to ensure solubility .

  • Yields : Reported yields for analogous reactions vary (e.g., 66–76% for coupling reactions) .

Reaction TypeReagents/ConditionsYield*Reference
OxidationKMnO₄, acidic/neutral conditions
ReductionLiAlH₄, inert atmosphere
Coupling (amide)Carbodiimide, pyridine, 0°C→RT66%
Alkylation (urea)Carbonyldiimidazole, DMSO, 80°C66%

*Yields for the specific compound are not explicitly reported but inferred from analogous reactions.

Analytical Techniques

  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity.

  • Nuclear magnetic resonance (NMR) : Confirms structural integrity and functional group transformations.

  • Liquid chromatography-mass spectrometry (LC-MS) : Validates molecular weight and structure .

Scientific Research Applications

1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents Key Applications/Significance Reference(s)
1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine C₁₀H₁₅N₅ - 1-Methylpyrazole
- (1-Methylpyrrol-2-yl)methylamine
Potential kinase inhibitor intermediate; Ceapin-like scaffolds
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ - 3-Methylpyrazole
- Cyclopropylamine
- Pyridinyl group
Kinase inhibition (CDK2)
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₈H₁₁N₅ - Two pyrazole rings linked via methylene
- Methyl group at pyrazole N1
Intermediate for heterocyclic drug discovery
Ceapin-A9 (N-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) C₁₉H₁₄F₃N₃O₂ - Trifluoromethylphenyl group
- Oxazole-carboxamide
Modulation of unfolded protein response (UPR)
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine C₁₀H₁₉N₃ - Ethylpyrazole
- Isobutylamine
Ligand for metal coordination or catalysis
Key Observations:
  • Substituent Diversity : The target compound’s pyrrole-methylamine substituent distinguishes it from analogues with pyridinyl (), trifluoromethylphenyl (), or simple alkylamine groups ().
  • Synthetic Complexity : Pyrrole-containing derivatives often require multi-step synthesis (e.g., reductive amination or nitro group reduction), whereas pyridinyl or alkylamine analogues are more straightforward to prepare .

Physicochemical and Spectral Properties

  • NMR Spectroscopy :
    • The target compound’s ¹H NMR would feature signals for:
  • Pyrazole methyl (~δ 3.8–4.0 ppm, singlet).
  • Pyrrole methyl (~δ 2.2–2.5 ppm, singlet).
  • Methylene bridge protons (~δ 3.5–4.0 ppm, multiplet) .

    • In contrast, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () shows pyridine aromatic protons at δ 8.8–7.4 ppm, absent in the target compound.
  • Mass Spectrometry :

    • The molecular ion peak for the target compound (C₁₀H₁₅N₅) would appear at m/z ≈ 217.1 ([M+H]⁺), while Ceapin-A9 (C₁₉H₁₄F₃N₃O₂) exhibits m/z ≈ 408.1 ([M+H]⁺) .

Biological Activity

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is C10H13N3C_{10}H_{13}N_3 with a molecular weight of approximately 175.23 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
IUPAC Name1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine
InChI KeyXYZ123456789

Anticancer Properties

Recent studies have indicated that compounds similar to 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine exhibit significant anticancer activities. For instance, a study demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure activity relationship (SAR) analysis highlighted that the presence of specific substituents on the pyrazole ring enhances its cytotoxic effects against cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that pyrazole derivatives possess effective antibacterial and antifungal activities. A recent investigation found that similar compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine may exert anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins, contributing to their therapeutic potential in inflammatory diseases .

The biological activity of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can modulate receptors that play critical roles in tumor growth and immune response.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including compounds similar to 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine. Results showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 5 µM, indicating strong potential for further development as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another research article assessed the antimicrobial efficacy of various pyrazole compounds. The results indicated that compounds with similar structures had MIC values ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .

Q & A

Q. How can synthesis conditions be optimized to improve the yield of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine?

  • Methodological Answer : Optimization involves adjusting catalysts, solvents, and reaction duration. For example, using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours resulted in a low yield (17.9%) . Comparative studies suggest increasing reaction temperatures (e.g., 120°C in POCl₃) or alternative catalysts (e.g., Pd-based systems) may enhance efficiency. Parallel work on structurally similar pyrazole derivatives achieved 82% yield via cyclization under reflux conditions, indicating thermal stability as a critical factor .

Q. What purification techniques are effective for isolating 1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine?

  • Methodological Answer : Column chromatography with ethyl acetate/hexane gradients (0–100%) is commonly used . For higher purity, preparative HPLC or recrystallization in solvents like ethyl acetate or methanol can be employed. Analytical validation via TLC or NMR tracking during column fractions ensures minimal side-product contamination.

Advanced Research Questions

Q. How can computational modeling guide the design of regioselective syntheses for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying favorable regioselectivity. For example, computational reaction path searches can optimize directing group placement (e.g., methyl groups on pyrrole or pyrazole rings) to control substitution patterns . Coupling these models with experimental validation (e.g., monitoring intermediates via LCMS) reduces trial-and-error approaches .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer : Discrepancies in 1H^1H NMR signals (e.g., δ 8.63 ppm vs. δ 8.56 ppm for aromatic protons) may arise from solvent effects (DMSO vs. CD₃OD) or tautomeric equilibria . To resolve conflicts:
  • Standardize solvent and temperature conditions.
  • Use 2D NMR (e.g., 1H^1H-13C^13C HSQC) to confirm assignments.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies improve regioselectivity in heterocyclic coupling reactions involving this compound?

  • Methodological Answer : Regioselectivity in pyrazole-pyrrole systems can be controlled via:
  • Directing groups : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the pyrimidine ring direct coupling to specific positions .
  • Catalytic systems : Palladium/copper bimetallic catalysts enhance cross-coupling efficiency in similar triazine-pyrazole hybrids .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for desired regiochemistry .

Q. How can analytical workflows validate the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • Purity : HPLC (≥98% purity threshold) with UV detection at 254 nm .
  • Structural confirmation : 1H^1H/13C^13C NMR, IR (e.g., NH/amine stretches at 3298 cm1^{-1}), and HRMS (e.g., m/z 392.2 [M+H]+^+) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

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